Sugereoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sugaroside is a general term for a class of glycosides where the sugar moiety (saccharide) is linked to a non-sugar moiety (aglycone) through a glycosidic bond. Sugaroside molecules exhibit a wide range of biological properties, making them attractive for various scientific research applications []. Here's a breakdown of some key areas of scientific exploration involving Sugaroside:

Drug Discovery and Development

Sugaroside compounds have gained significant interest in drug discovery due to their unique properties, including [, ]:

- Enhanced Solubility: Attaching a sugar moiety can improve the water solubility of poorly soluble drugs, facilitating easier absorption and delivery within the body.

- Improved Pharmacokinetics: Sugaroside modification can influence a drug's metabolism and excretion, potentially extending its therapeutic effect and reducing dosing frequency.

- Targeted Drug Delivery: Researchers are exploring the potential of specific sugar moieties to target drugs to particular tissues or cells, enhancing efficacy and reducing side effects.

For instance, several Sugared Nucleosides, a specific class of Sugaroside, are being actively investigated for their antiviral properties. They have shown promise in treating Hepatitis C and other viral infections [].

Functional Foods and Nutraceuticals

Sugaroside compounds naturally occur in various plants and fruits, contributing to their sweetness and health benefits. Some Sugaroside examples include stevioside and soyasaponin, which are being explored for their potential applications in functional foods and nutraceuticals [, ]:

- Sweeteners: Certain Sugaroside compounds, like stevioside, exhibit intense sweetness without contributing to dietary calories. This makes them attractive sugar substitutes for diabetic individuals or those seeking weight management.

- Bioactive Properties: Some Sugaroside compounds possess various health-promoting properties, including antioxidant, anti-inflammatory, and immune-modulating effects. These properties are being investigated for their potential role in preventing chronic diseases.

Sugereoside is a glycosylated compound primarily derived from natural sources, particularly plants. It is characterized by its sweetening properties and is often used in food and beverage applications as a natural sweetener. The chemical structure of Sugereoside includes a sugar moiety linked to a non-sugar component, which contributes to its sweetness and stability. This compound is recognized for its potential health benefits, including low caloric content compared to traditional sugars, making it a popular choice in the formulation of low-calorie foods and beverages.

- Hydrolysis: Sugereoside can be hydrolyzed into its constituent sugar and aglycone components under acidic or enzymatic conditions.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, which may alter its sweetness profile and biological activity.

- Glycosylation: Sugereoside serves as a model compound for studying glycosylation reactions, particularly in understanding the stability of glycosidic bonds.

These reactions are significant in both synthetic organic chemistry and biochemistry, providing insights into the behavior of glycosides.

Sugereoside exhibits various biological activities that contribute to its potential health benefits:

- Antioxidant Activity: Studies suggest that Sugereoside has antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects: Preliminary research indicates that Sugereoside may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Impact on Metabolism: Sugereoside has been investigated for its effects on glucose metabolism, potentially benefiting individuals with metabolic disorders like diabetes .

The synthesis of Sugereoside can be achieved through several methods:

- Natural Extraction: Sugereoside can be extracted from various plant sources using solvent extraction methods. This involves using water or organic solvents to isolate the compound from plant materials.

- Chemical Synthesis: Laboratory synthesis involves the glycosylation of an appropriate aglycone with a sugar moiety under controlled conditions, often utilizing specific catalysts to facilitate the reaction.

- Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases has been explored as a method to produce Sugereoside efficiently, allowing for more sustainable production methods .

Sugereoside finds applications across various industries:

- Food Industry: Primarily used as a natural sweetener in food products, beverages, and dietary supplements due to its low caloric value.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activities, including antioxidant and anti-inflammatory properties.

- Cosmetics: Incorporated into cosmetic formulations for its moisturizing properties and potential skin benefits.

Sugereoside shares structural and functional similarities with several other glycosides. Here are some comparable compounds:

| Compound Name | Source | Unique Features |

|---|---|---|

| Stevioside | Stevia rebaudiana | Known for high sweetness level; used as a natural sweetener. |

| Rubusoside | Rubus species (blackberries) | Exhibits similar sweetness; potential health benefits. |

| Glycyrrhizin | Licorice root | Sweetening agent with anti-inflammatory properties. |

| Acesulfame K | Synthetic | Artificial sweetener; much sweeter than sugar but not derived from plants. |

Sugereoside is unique among these compounds due to its specific source and potential health benefits, particularly in low-calorie formulations.

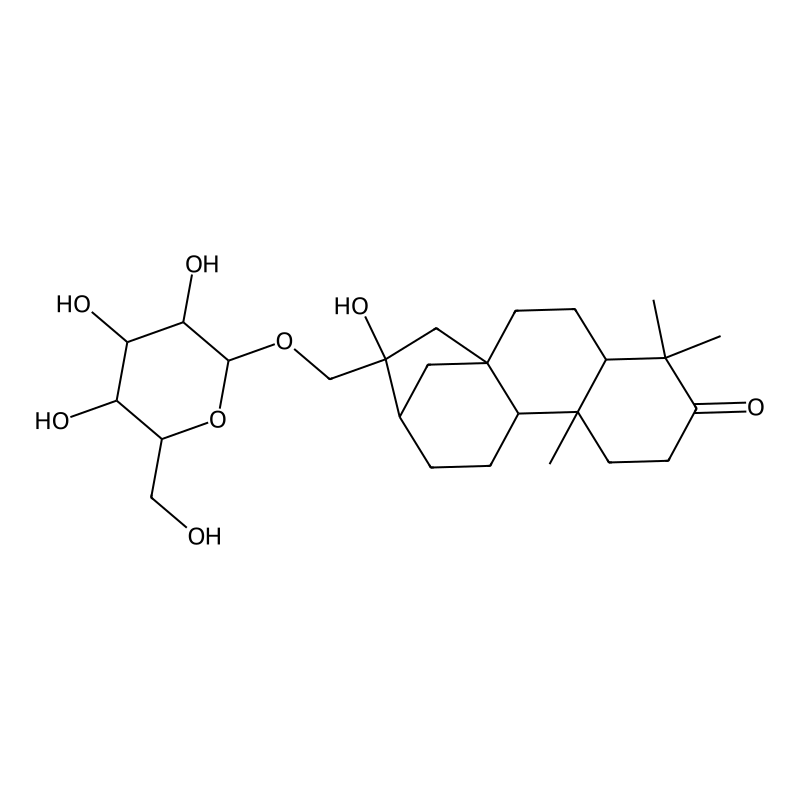

Sugereoside is a naturally occurring diterpenoid glycoside that typically presents as a bitter, crystalline solid under standard conditions [1]. The compound belongs to the kaurane family of diterpenoids, which are characterized by their tetracyclic structure featuring a perhydrophenanthrene unit fused with a cyclopentane ring [2]. As a glycosylated derivative of the kaurane skeleton, Sugereoside exhibits the characteristic physical properties of complex natural glycosides, including relatively high molecular weight and significant polarity due to the presence of multiple hydroxyl groups within its glucose moiety [3].

The molecular structure of Sugereoside consists of a kaurane diterpenoid aglycone linked to a β-D-glucopyranose sugar unit through an O-glycosidic bond. This structural arrangement contributes to its solid-state characteristics and influences its physical appearance as a white to off-white crystalline powder . The compound's bitter taste profile has been specifically noted in the literature, which is consistent with many naturally occurring diterpenoid glycosides found in plant species [1].

Solubility Profile across Solvent Systems

The solubility characteristics of Sugereoside are largely determined by its dual nature as a glycoside, combining both hydrophilic sugar moieties and lipophilic diterpenoid components. Based on its molecular structure and physicochemical properties, Sugereoside demonstrates moderate water solubility due to the presence of the β-D-glucopyranose unit, which contains five hydroxyl groups contributing to hydrogen bonding with water molecules [3].

The compound's calculated partition coefficient (XlogP) of 1.40 indicates moderate lipophilicity, suggesting limited but measurable solubility in organic solvents [3]. The topological polar surface area of 137.00 Ų places Sugereoside in the category of moderately polar compounds, which typically exhibit reduced membrane permeability compared to less polar molecules [3]. This TPSA value suggests that while the compound maintains some hydrophobic character from its diterpenoid backbone, the glycosidic moiety significantly increases its overall polarity.

In aqueous systems, Sugereoside's solubility is enhanced by the formation of hydrogen bonds between the hydroxyl groups of the glucose unit and water molecules. The presence of eight hydrogen bond acceptors and five hydrogen bond donors in its structure facilitates extensive intermolecular interactions with polar solvents [3]. However, the bulky tetracyclic kaurane structure may limit its overall aqueous solubility compared to simpler glycosides.

Spectroscopic Properties

Ultraviolet-Visible Spectroscopic Characteristics

The ultraviolet-visible spectroscopic profile of Sugereoside reflects its structural characteristics as a saturated diterpenoid glycoside. Unlike aromatic compounds that exhibit strong UV absorption, Sugereoside's tetracyclic kaurane skeleton contains primarily saturated carbon-carbon bonds, resulting in limited chromophoric activity in the UV-visible region [5]. The compound's UV spectrum would typically show end absorption in the short-wavelength UV region (below 220 nm), which is characteristic of saturated organic compounds containing only sigma bonds [6].

The absence of extended conjugated systems or aromatic rings in the kaurane structure means that Sugereoside does not exhibit significant absorption maxima in the longer wavelength UV region (280-400 nm) [7]. This spectroscopic behavior is consistent with other kaurane diterpenoids, which generally display minimal UV activity due to their saturated nature [2]. The glucose moiety also contributes minimal chromophoric activity, as simple carbohydrates typically do not absorb significantly in the UV-visible region [6].

Infrared Spectroscopy Analysis

Infrared spectroscopy provides valuable structural information for Sugereoside, revealing characteristic absorption bands corresponding to various functional groups present in the molecule. The compound's IR spectrum would be expected to show a broad, strong absorption band in the 3200-3600 cm⁻¹ region, corresponding to the multiple hydroxyl groups present in both the glucose moiety and the diterpenoid aglycone [8].

The carbonyl group at position 3 of the kaurane skeleton would produce a characteristic C=O stretching vibration, typically appearing around 1700-1720 cm⁻¹ for ketones in similar structural environments [9]. The C-H stretching vibrations from the methyl groups and methylene bridges would appear in the 2800-3000 cm⁻¹ region, while the C-O stretching vibrations from the glycosidic linkage and hydroxyl groups would be observed in the 1000-1200 cm⁻¹ range [8].

The glycosidic C-O-C linkage connecting the glucose unit to the diterpenoid aglycone would contribute to absorption bands in the fingerprint region (800-1300 cm⁻¹), providing diagnostic information about the glycosidic bond configuration [10]. Additional characteristic bands would include C-C stretching and bending modes of the tetracyclic framework appearing in the 800-1600 cm⁻¹ region [9].

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy represents the most powerful tool for structural characterization of Sugereoside, providing detailed information about both the kaurane aglycone and the glucose moiety. The ¹H NMR spectrum would display characteristic signals for the various proton environments within the molecule, including the anomeric proton of the glucose unit, which typically appears as a doublet in the 4.5-5.5 ppm region [11].

The methyl groups of the kaurane skeleton would produce singlet signals in the 0.8-1.5 ppm range, while the bridgehead and ring protons would appear as multiplets in the 1.5-3.0 ppm region [12]. The glucose protons would be observed in the 3.0-4.0 ppm range, with the exception of the anomeric proton. The hydroxyl protons, when observable, would appear as broad signals in the 4.5-6.0 ppm range, often showing exchange with deuterium oxide [11].

¹³C NMR spectroscopy would provide complementary information, with the anomeric carbon of the glucose unit appearing around 100-105 ppm, and the remaining glucose carbons distributed between 60-80 ppm [12]. The carbonyl carbon at position 3 would resonate around 200-210 ppm, while the quaternary carbons of the kaurane skeleton would appear in the 30-50 ppm range [13]. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential for complete structural assignment and confirmation of the glycosidic linkage position [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Sugereoside would reveal characteristic fragmentation patterns that are diagnostic for diterpenoid glycosides. Under electrospray ionization conditions, the compound would typically form [M+Na]⁺ or [M+NH₄]⁺ adduct ions, with the molecular ion peak appearing at m/z 505 ([M+Na]⁺) or m/z 500 ([M+NH₄]⁺) [14].

The most characteristic fragmentation would involve the loss of the glucose moiety (162 Da), generating an aglycone fragment ion at m/z 319 (in positive ion mode) [15]. This fragmentation pattern is typical for O-glycosides and represents the cleavage of the glycosidic bond. Further fragmentation of the aglycone would produce ions characteristic of the kaurane skeleton, including losses of water molecules and methyl groups [16].

In negative ion mode, the compound would form [M-H]⁻ ions at m/z 481, with similar fragmentation patterns involving glucose loss and subsequent ring fragmentations [14]. The glucose moiety itself might generate characteristic fragment ions at m/z 161 and m/z 179, corresponding to dehydrated and intact glucose units, respectively [15]. High-resolution mass spectrometry would provide accurate mass measurements essential for molecular formula confirmation and structural elucidation [14].

Thermal Stability and Degradation Kinetics

The thermal stability of Sugereoside is influenced by both its glycosidic linkage and the structural characteristics of the kaurane diterpenoid backbone. Glycosidic bonds are generally susceptible to thermal decomposition, with the activation energy for hydrolysis typically ranging from 80-120 kJ/mol depending on the specific structural environment [17]. The β-D-glucopyranose moiety in Sugereoside would be expected to undergo thermal decomposition at temperatures above 180-200°C, consistent with typical behavior observed for similar plant glycosides [18].

Thermogravimetric analysis would likely reveal a multi-step decomposition process, with initial mass loss occurring around 200-250°C corresponding to dehydration and initial glycosidic bond cleavage [17]. The major decomposition event would be expected in the temperature range of 250-350°C, involving the breakdown of both the sugar moiety and portions of the diterpenoid structure. The thermal decomposition products would include water, carbon dioxide, and various organic fragments derived from both the glucose and kaurane portions of the molecule [19].

The degradation kinetics of Sugereoside would follow typical patterns observed for complex natural glycosides, with the process being accelerated by acidic conditions and elevated temperatures. The compound's relatively high molecular weight and multiple functional groups would contribute to a complex degradation pathway involving multiple competing reactions [20]. Under physiological conditions, the compound would be expected to maintain reasonable stability, though enzymatic hydrolysis by β-glucosidases could lead to aglycone release [2].

Topological Polar Surface Area and Molecular Parameters

The topological polar surface area (TPSA) of Sugereoside is calculated to be 137.00 Ų, which represents a significant contribution from the multiple hydroxyl groups present in both the glucose moiety and the diterpenoid aglycone [3]. This TPSA value places the compound in the category of moderately polar molecules, with implications for its membrane permeability and bioavailability characteristics [21].

The molecular parameters of Sugereoside indicate compliance with some aspects of drug-like properties while showing deviations in others. The molecular weight of 482.60 g/mol falls within the acceptable range for oral bioavailability according to Lipinski's Rule of Five, though it approaches the upper limit [22]. The compound's hydrogen bond donor count of 5 exactly matches the Lipinski limit, while the hydrogen bond acceptor count of 8 slightly exceeds the recommended maximum of 10 [3].

The calculated lipophilicity values (XlogP = 1.40, AlogP = 1.15) indicate moderate hydrophobicity, suggesting reasonable membrane permeability balanced with aqueous solubility [3]. The rotatable bond count of 4 is well within acceptable ranges for drug-like compounds, indicating sufficient conformational flexibility without excessive molecular flexibility that might impair binding affinity [21].

The TPSA value of 137.00 Ų suggests that Sugereoside would have limited blood-brain barrier penetration, as compounds with TPSA values above 90 Ų typically show reduced CNS penetration [21]. However, this level of polarity may be advantageous for targeting peripheral tissues while minimizing central nervous system effects. The compound's predicted subcellular localization to mitochondria, with a probability of 71.17%, suggests potential for targeting mitochondrial processes [3].